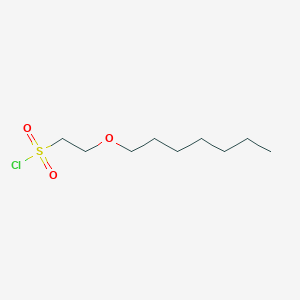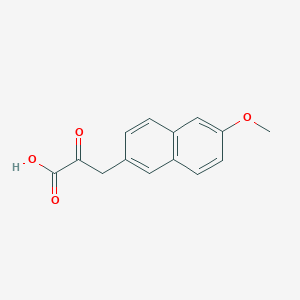
3-(3,4-Dimethylphenyl)-3-methylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethylphenyl)-3-methylbutan-1-amine is an organic compound characterized by a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and a butan-1-amine chain with a methyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-3-methylbutan-1-amine typically involves the reaction of 3,4-dimethylphenylhydrazine with appropriate alkylating agents. One common method includes the use of ethyl acetoacetate in a refluxing reaction to produce the desired compound . The reaction conditions often involve the use of solvents such as ethanol and catalysts to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include steps for purification and crystallization to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
3-(3,4-Dimethylphenyl)-3-methylbutan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylphenylhydrazine: A related compound with similar structural features but different functional groups.
3,4-Dimethylphenylacetic acid: Another compound with a phenyl ring substituted with methyl groups at the 3 and 4 positions.
Uniqueness
3-(3,4-Dimethylphenyl)-3-methylbutan-1-amine is unique due to its specific substitution pattern and the presence of the butan-1-amine chain. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C13H21N/c1-10-5-6-12(9-11(10)2)13(3,4)7-8-14/h5-6,9H,7-8,14H2,1-4H3 |
InChI Key |
ZLYOTZSOAFDKTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)CCN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Methylidenespiro[3.5]nonane](/img/structure/B13533957.png)


![1-(Piperidin-3-ylmethyl)-1h-benzo[d]imidazole](/img/structure/B13533976.png)


![1-[1-(3-Ethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13533999.png)



